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Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL). It functions as a dual inhibitor of the BCR-ABL fusion protein and Src family kinases,

key drivers in these malignancies. The metabolism of Dasatinib is extensive, primarily mediated

by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing

monooxygenase 3 (FMO3). One of the identified metabolites is Dasatinib N-oxide (M5),

formed through the oxidation of the piperazine ring.[1][2] Accurate identification and

characterization of such metabolites are crucial for understanding the drug's pharmacokinetic

profile, potential toxicities, and overall disposition.

High-resolution mass spectrometry (HRMS) has become an indispensable tool in drug

metabolism studies. Its ability to provide highly accurate mass measurements enables the

confident determination of elemental compositions for parent drugs and their metabolites,

facilitating their structural elucidation. This application note provides a detailed protocol for the

characterization of Dasatinib N-oxide using a liquid chromatography-high-resolution mass

spectrometry (LC-HRMS) system.
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Experimental Protocols
Sample Preparation
A standard stock solution of Dasatinib N-oxide can be prepared by dissolving the reference

standard in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[3] For

in-vitro metabolism studies, Dasatinib can be incubated with human liver microsomes in the

presence of an NADPH-regenerating system to generate the N-oxide metabolite.[4]

Protocol for Protein Precipitation from Plasma Samples:

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate

internal standard (e.g., Dasatinib-d8).[3]

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.[5]

Liquid Chromatography
Chromatographic separation is essential to resolve Dasatinib N-oxide from the parent drug

and other metabolites. A reversed-phase C18 column is commonly employed.

LC Parameters:
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Parameter Value

Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8

µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient 5% B to 95% B over 10 minutes

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

High-Resolution Mass Spectrometry
An Orbitrap or Q-TOF mass spectrometer is ideal for this application, providing high resolution

and mass accuracy.

HRMS Parameters (Orbitrap):

Parameter Value

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Capillary Temp. 320°C

Full Scan Resolution 70,000

Full Scan Range m/z 150-1000

MS/MS Scan Resolution 17,500

Collision Energy Normalized Collision Energy (NCE) 20-40

Data Acquisition Data-Dependent Acquisition (DDA)
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Data Presentation
The high-resolution full scan mass spectrum will show the protonated molecule of Dasatinib N-
oxide, [M+H]⁺. The accurate mass measurement allows for the determination of its elemental

composition. Subsequent MS/MS analysis provides fragmentation data for structural

confirmation.

Table 1: High-Resolution Mass Spectrometry Data for Dasatinib N-oxide

Analyte
Theoretical
m/z [M+H]⁺

Measured m/z
[M+H]⁺

Mass Error
(ppm)

Elemental
Composition

Dasatinib N-

oxide
504.1564 504.1561 -0.6 C₂₂H₂₇ClN₇O₃S⁺

Table 2: High-Resolution MS/MS Fragmentation Data for Dasatinib N-oxide

Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Elemental
Composition

504.1561 461.1292 C₂₀H₂₂ClN₆O₂S⁺

504.1561 460.1214 C₂₀H₂₁ClN₆O₂S⁺

504.1561 387.0899 C₁₆H₁₆ClN₆S⁺

Note: The fragmentation data is based on nominal mass values reported in the literature.[6]

The proposed elemental compositions are based on theoretical fragmentation pathways.
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Caption: Experimental workflow for Dasatinib N-oxide characterization.
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Caption: Dasatinib's inhibition of BCR-ABL and Src signaling pathways.

Conclusion
This application note outlines a comprehensive workflow for the characterization of Dasatinib
N-oxide using high-resolution mass spectrometry. The combination of liquid chromatography

for separation and HRMS for accurate mass measurement and fragmentation analysis provides

a powerful tool for the unambiguous identification of drug metabolites. The detailed protocols

and data presentation serve as a valuable resource for researchers in drug metabolism and

pharmaceutical analysis, ensuring confident structural elucidation of metabolites like Dasatinib
N-oxide. This approach is critical for a thorough understanding of a drug candidate's metabolic

fate and for supporting regulatory submissions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

